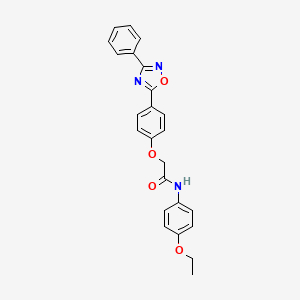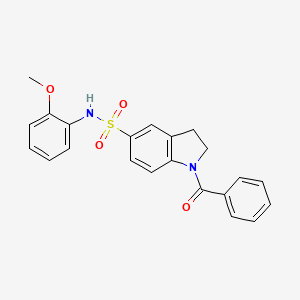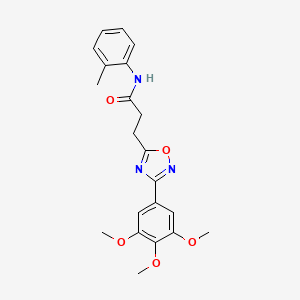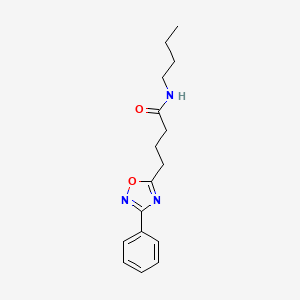
N-(4-ethoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is commonly referred to as EPOAD and has been synthesized using different methods.
科学研究应用
EPOAD has potential applications in various fields of scientific research. In medicine, the compound has been studied for its anticancer properties. Studies have shown that EPOAD inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, EPOAD has been studied for its potential use as a herbicide. The compound has been shown to inhibit the growth of weeds by inhibiting photosynthesis. In material science, EPOAD has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high fluorescence quantum yield.
作用机制
The mechanism of action of EPOAD varies depending on its application. In medicine, the compound induces apoptosis in cancer cells by activating the caspase pathway. In agriculture, EPOAD inhibits photosynthesis by inhibiting the electron transport chain. In material science, EPOAD exhibits high fluorescence quantum yield due to its ability to transfer energy from the excited state to the ground state.
Biochemical and Physiological Effects:
EPOAD has been shown to have various biochemical and physiological effects. In medicine, the compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. In agriculture, EPOAD has been shown to inhibit the growth of weeds and reduce crop damage caused by pests. In material science, EPOAD exhibits high fluorescence quantum yield, making it a potential candidate for use in OLEDs.
实验室实验的优点和局限性
EPOAD has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize using simple methods. Another advantage is that EPOAD exhibits high fluorescence quantum yield, making it a useful tool for studying energy transfer in materials. However, one limitation is that EPOAD is not very soluble in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on EPOAD. In medicine, further studies could be conducted to investigate the compound's potential as a cancer treatment. In agriculture, research could focus on developing more effective herbicides based on EPOAD. In material science, further research could be conducted to explore the compound's potential for use in OLEDs and other optoelectronic devices.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound with potential applications in medicine, agriculture, and material science. The compound can be synthesized using various methods and exhibits different mechanisms of action depending on its application. EPOAD has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
合成方法
EPOAD can be synthesized using various methods, including the condensation reaction between 4-ethoxyaniline and 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid, and the product is purified using recrystallization. Another method involves the reaction between 4-ethoxyaniline and 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetyl chloride in the presence of a base such as triethylamine.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-29-20-14-10-19(11-15-20)25-22(28)16-30-21-12-8-18(9-13-21)24-26-23(27-31-24)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHBGLCIZRLFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)










